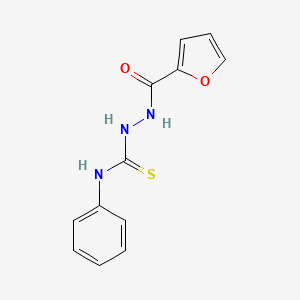

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a furan ring, a phenyl group, and a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-furoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Amines and other reduced forms of the hydrazinecarbothioamide moiety.

Substitution: Substituted phenyl derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide serves as a versatile building block. Its furoyl and hydrazine functionalities allow for the synthesis of various heterocyclic compounds. The compound can participate in condensation reactions, leading to the formation of more complex molecules.

Biology

The compound's biological applications are primarily linked to its potential as a biochemical probe and therapeutic agent:

- Antimicrobial Activity : Studies indicate that derivatives of hydrazinecarbothioamides exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects.

- Anti-inflammatory Effects : Research has shown that compounds with hydrazine functionalities can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

- Antioxidant Activity : The presence of hydroxyl groups in related compounds has been associated with antioxidant effects, which may extend to this compound, enabling it to scavenge free radicals and reduce oxidative stress.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Neurological Disorders : There is emerging evidence that compounds with similar structures can modulate neuroinflammatory pathways, indicating potential applications in treating neurodegenerative diseases.

Antimicrobial Study

A study demonstrated that hydrazine derivatives inhibited Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mg/mL, highlighting their potential as effective antimicrobial agents.

Anti-inflammatory Research

In vivo studies have shown that related compounds significantly reduced edema in animal models induced by carrageenan, showcasing their potential for managing inflammatory conditions.

Antioxidant Assessment

Assays such as DPPH and ABTS have confirmed the antioxidant potential of similar compounds, suggesting that this compound may exhibit comparable activity.

Wirkmechanismus

The mechanism of action of 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. It may also interact with cellular receptors, triggering signaling pathways that result in programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Furoyl)piperazine: Another furan-based compound with similar structural features.

N-alkylfuran-2-carboxamide derivatives: Compounds with a furan ring and carboxamide group, used in quorum sensing modulation.

Uniqueness

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring, phenyl group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biologische Aktivität

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide is an organic compound notable for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound features a furan ring, a phenyl group, and a hydrazinecarbothioamide moiety, which contribute to its unique properties and mechanisms of action.

The primary target of this compound is the Proteinase-Activated Receptor 2 (PAR2) . The compound acts through competitive inhibition, affecting several biochemical pathways associated with inflammation and cancer. The interaction with PAR2 leads to the metabolism of 2-furoic acid, which is subsequently converted into 2-oxoglutarate, influencing various cellular processes.

Enzyme Interactions

The compound has been shown to interact with enzymes such as 2-furoyl-coenzyme A hydroxylase, catalyzing the formation of 5-hydroxy-2-furoyl-CoA. This interaction is crucial for its biochemical activity and potential therapeutic effects.

Anticancer Properties

Research indicates that this compound may induce apoptosis and autophagy in cancer cells. For instance, studies have demonstrated its ability to activate PAR2 in cholangiocarcinoma cells, leading to increased cell migration and potential tumor progression .

Study on Cellular Effects

In laboratory settings, the compound's stability and degradation were assessed over time. It was found that lower doses could modulate cellular signaling pathways positively, while higher doses led to adverse effects such as cellular damage .

Animal Model Research

In animal models, varying dosages revealed that at lower concentrations, the compound exhibited beneficial effects on gene expression and cellular signaling. Conversely, higher doses resulted in toxicity .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Furoyl)piperazine | Furan-based structure | Similar enzyme inhibition |

| N-alkylfuran-2-carboxamide derivatives | Furan ring and carboxamide group | Quorum sensing modulation |

| This compound | Furan ring, phenyl group, hydrazinecarbothioamide moiety | Unique mechanism involving PAR2 |

The compound's biochemical properties include significant interactions with various enzymes and cofactors that facilitate its metabolism. It is metabolized through pathways involving 2-furoyl-CoA, which plays a critical role in its biological activity .

Transport and Distribution

The transport and distribution within cells are facilitated by specific transporters and binding proteins. This localization is essential for its biological activity, impacting how effectively it can exert its effects on target cells.

Eigenschaften

IUPAC Name |

1-(furan-2-carbonylamino)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-17-10)14-15-12(18)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUUETPFVSILLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.